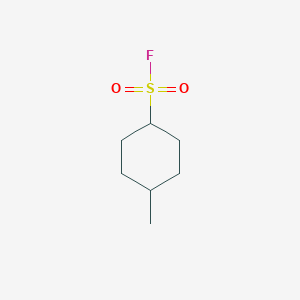

4-Methylcyclohexane-1-sulfonyl fluoride

Description

Propriétés

Numéro CAS |

2138252-61-4 |

|---|---|

Formule moléculaire |

C7H13FO2S |

Poids moléculaire |

180.24 g/mol |

Nom IUPAC |

4-methylcyclohexane-1-sulfonyl fluoride |

InChI |

InChI=1S/C7H13FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h6-7H,2-5H2,1H3 |

Clé InChI |

LCKZFOWVSUKAEI-UHFFFAOYSA-N |

SMILES canonique |

CC1CCC(CC1)S(=O)(=O)F |

Origine du produit |

United States |

Méthodes De Préparation

Direct Chloride/Fluoride Exchange from Sulfonyl Chloride Precursors

One of the most straightforward and widely applicable methods for synthesizing sulfonyl fluorides involves the nucleophilic substitution of sulfonyl chlorides (R–SO2Cl) with fluoride ions. This approach has been demonstrated with various substrates, including cyclohexane derivatives, using potassium fluoride (KF) in a biphasic water/acetone system under mild conditions.

- Procedure : The sulfonyl chloride precursor of 4-methylcyclohexane-1-sulfonyl fluoride is treated with KF in a water/acetone mixture. The reaction proceeds via nucleophilic attack of fluoride ion on the sulfonyl chloride, displacing chloride and forming the sulfonyl fluoride.

- Reaction conditions : Ambient temperature or mild heating, biphasic solvent system (water/acetone), KF as fluoride source.

- Yields : High yields ranging from 84% to 100% have been reported for related sulfonyl fluorides, indicating the efficiency of this method.

- Advantages : Simple, mild, avoids hazardous reagents like sulfur tetrafluoride or DAST, and allows broad substrate scope.

This method is particularly attractive for preparing aliphatic sulfonyl fluorides such as 4-methylcyclohexane-1-sulfonyl fluoride due to its operational simplicity and scalability.

Palladium-Catalyzed One-Pot Synthesis from Aryl and Heteroaryl Precursors

Although primarily demonstrated for aryl sulfonyl fluorides, palladium-catalyzed sulfonylation followed by fluorination offers a modern, mild, and versatile route that could be adapted to cyclohexyl derivatives.

- Procedure : Aryl or heteroaryl bromides are converted to sulfinates via palladium catalysis, then treated in situ with electrophilic fluorine sources such as N-fluorobenzenesulfonimide (NFSI) to yield sulfonyl fluorides.

- Reaction conditions : Pd catalyst, NFSI, mild temperatures (room temperature to 80 °C), inert atmosphere.

- Yields : Moderate to excellent yields (up to 84% isolated) for diverse substrates.

- Potential for cycloalkyl substrates : While direct examples with cyclohexane derivatives are limited, the methodology’s broad scope suggests potential applicability with appropriate substrate modifications.

This approach is valuable for late-stage functionalization and preparing sulfonyl fluorides with sensitive functional groups.

Reductive Decarboxylative Fluorosulfonylation

A recent synthetic strategy involves reductive decarboxylative fluorosulfonylation of carboxylic acid derivatives to form aliphatic sulfonyl fluorides.

- Procedure : The carboxylic acid precursor of 4-methylcyclohexane-1-sulfonyl fluoride undergoes reductive decarboxylation in the presence of NFSI, yielding the sulfonyl fluoride.

- Reaction conditions : Sealed reaction vessel, heating at 80 °C for 9 hours, followed by room temperature stirring with NFSI for 4 hours.

- Work-up : Extraction with dichloromethane and water, drying over sodium sulfate, filtration, and purification by silica gel chromatography.

- Yields : Typically good, with yields around 70% reported for similar aliphatic sulfonyl fluorides.

- Notes : This method allows derivatization with nucleophiles such as 1-naphthol for characterization due to volatility or instability of some sulfonyl fluorides.

This method has been successfully applied to various aliphatic sulfonyl fluorides and could be adapted for 4-methylcyclohexane-1-sulfonyl fluoride.

Electrochemical Fluorosulfonylation of Perfluorinated Cyclohexane Derivatives

Electrochemical methods have been reported for synthesizing perfluorinated cyclohexane sulfonyl fluorides, which share structural features with 4-methylcyclohexane-1-sulfonyl fluoride.

- Procedure : Electrochemical fluorination of sulfonyl precursors in an electrochemical cell under controlled voltage and current.

- Reaction conditions : Temperature around 17 °C, current of 35 amperes, voltage of 5.5 volts.

- Work-up : Reflux with aqueous potassium hydroxide, recrystallization from cold water.

- Yields : Moderate yields of purified potassium sulfonate salts (precursors to sulfonyl fluorides).

- Notes : This method is more specialized and suited for perfluorinated analogs but demonstrates the feasibility of cyclohexyl sulfonyl fluoride synthesis via electrochemical routes.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Chloride/Fluoride Exchange | Sulfonyl chloride, KF, water/acetone | 84–100 | Simple, mild, scalable | Requires sulfonyl chloride precursor |

| Pd-Catalyzed One-Pot Sulfonylation | Pd catalyst, NFSI, aryl/heteroaryl bromides | Up to 84 | Mild, broad functional group tolerance | Primarily for aryl substrates |

| Reductive Decarboxylative Fluorosulfonylation | Carboxylic acid, NFSI, heating | ~70 | Good yields, versatile | Longer reaction times |

| Electrochemical Fluorosulfonylation | Electrochemical cell, controlled voltage | Moderate | Suitable for perfluorinated compounds | Specialized equipment |

| Mechanochemical Milling | Sulfonyl imidazole, KHF2, AcOH, milling | 39–81 | Solvent-free, green, fast | Requires intermediate preparation |

Research Findings and Notes

- The direct chloride/fluoride exchange method is the most practical for 4-methylcyclohexane-1-sulfonyl fluoride, given its simplicity and high yield.

- Palladium-catalyzed and reductive decarboxylative methods offer valuable alternatives, especially for complex or sensitive substrates.

- Mechanochemical synthesis is an emerging green technique that reduces solvent use and reaction time.

- Electrochemical methods, while less common, provide unique access to perfluorinated analogs and demonstrate the potential for cyclohexyl sulfonyl fluoride preparation.

- Purification is typically achieved by silica gel chromatography, and characterization often involves ^19F NMR spectroscopy due to the fluorine atom.

- Derivatization with nucleophiles such as 1-naphthol is useful for confirming the structure of volatile or unstable sulfonyl fluorides.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylcyclohexane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.

Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Catalysts: Phase transfer catalysts and other specific catalysts can be used to facilitate these reactions.

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and other functionalized derivatives .

Applications De Recherche Scientifique

4-Methylcyclohexane-1-sulfonyl fluoride has found applications in various scientific research fields:

Organic Synthesis: It is used as a building block for the synthesis of complex molecules and functionalized materials.

Medicinal Chemistry: The compound is explored for its potential as a covalent inhibitor in drug discovery.

Materials Science: It is utilized in the development of durable and functionalized materials through sulfur (VI) fluoride exchange (SuFEx) click chemistry.

Chemical Biology: The compound serves as a reactive probe for studying protein interactions and enzyme mechanisms.

Mécanisme D'action

The mechanism of action of 4-Methylcyclohexane-1-sulfonyl fluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group can covalently modify specific amino acid residues in proteins, such as serine, threonine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Key structural analogs differ in substituents, leaving groups, or ring systems, influencing reactivity, stability, and applications.

Reactivity and Stability

- Leaving Group Influence : Sulfonyl fluorides (e.g., 4-methylcyclohexane-1-sulfonyl fluoride) exhibit slower hydrolysis than sulfonyl chlorides (e.g., 4-methoxycyclohexane-1-sulfonyl chloride) due to the weaker nucleofugality of fluoride .

- Ring Saturation : The cyclohexene derivative () is more reactive in electrophilic additions compared to saturated analogs .

- Substituent Effects: Methoxy and dimethylamino groups enhance solubility in polar solvents but may reduce thermal stability .

Collision Cross-Section (CCS) Insights

While 4-methylcyclohexane-1-sulfonyl fluoride has predicted CCS values for ionized forms (e.g., [M+H]⁺ at 148.3 Ų), analogous data for other compounds (e.g., sulfonyl chlorides) are absent in the provided evidence, limiting direct comparisons .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methylcyclohexane-1-sulfonyl fluoride, and how can purity be validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, sulfonyl chlorides (e.g., 4-methylcyclohexane-1-sulfonyl chloride) react with fluoride sources like KF or NaF in aprotic solvents (e.g., acetonitrile) under reflux. Purification involves column chromatography or recrystallization. Purity validation requires H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For sulfonate esters, confirm the absence of residual chloride via ion chromatography .

- Key Data : Yield optimization (e.g., 60–85% depending on fluoride source), retention of stereochemistry (if applicable), and purity thresholds (>95% for biological assays).

Q. How should researchers handle and store 4-methylcyclohexane-1-sulfonyl fluoride to ensure stability?

- Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C in moisture-free conditions. Use anhydrous solvents for reactions. Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding contact with water (prevents hydrolysis to sulfonic acid). Stability tests via periodic NMR or HPLC can monitor degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : NMR (δ ~50–60 ppm for sulfonyl fluorides) confirms fluorination. H NMR identifies methyl and cyclohexane ring protons.

- IR : Stretching frequencies for S=O (~1350 cm) and S–F (~750 cm) bonds.

- HRMS : Exact mass matching (e.g., CHFOS requires m/z 192.0621) .

Advanced Research Questions

Q. How does the reactivity of 4-methylcyclohexane-1-sulfonyl fluoride compare to analogous sulfonyl chlorides in nucleophilic substitutions?

- Methodology : Kinetic studies using competitive reactions with nucleophiles (e.g., amines, thiols) under identical conditions. Monitor reaction progress via NMR or LC-MS. Sulfonyl fluorides exhibit slower kinetics than chlorides due to weaker electrophilicity but offer superior hydrolytic stability, making them preferred for bioconjugation .

- Data Contradictions : Some studies report unexpected regioselectivity in cyclohexane derivatives due to steric effects from the methyl group. Resolve via computational modeling (DFT) to map transition states .

Q. What strategies mitigate side reactions when using this compound in enzyme inhibition studies?

- Methodology :

- Selective Inhibition : Pre-incubate the compound with target enzymes (e.g., serine hydrolases) in buffered solutions (pH 7.4) to form covalent adducts. Use negative controls (e.g., sulfonate esters) to distinguish non-specific binding.

- Troubleshooting : If off-target effects occur, modify the cyclohexane substituents (e.g., replace methyl with bulkier groups) to enhance selectivity. Validate via activity-based protein profiling (ABPP) .

Q. How can computational tools predict the biological activity of 4-methylcyclohexane-1-sulfonyl fluoride derivatives?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., acetylcholinesterase). Focus on sulfonyl fluoride’s electrophilic sulfur and steric compatibility with the methyl group.

- QSAR Models : Corrate substituent effects (e.g., logP, polar surface area) with inhibitory IC values from literature. Adjust synthetic routes to prioritize derivatives with predicted high affinity .

Contradiction Analysis & Experimental Design

Q. How to address discrepancies in reported yields for sulfonyl fluoride synthesis?

- Methodology : Replicate protocols from conflicting studies while controlling variables (e.g., solvent purity, fluoride source batch). Use design of experiments (DoE) to identify critical factors (e.g., temperature, reaction time). Publish negative results to clarify optimal conditions .

Q. What mechanistic insights explain unexpected stability of 4-methylcyclohexane-1-sulfonyl fluoride in aqueous buffers?

- Methodology : Conduct pH-dependent stability assays (pH 2–10) with LC-MS monitoring. Compare hydrolysis rates to linear sulfonyl fluorides. Theoretical studies (e.g., Hammett plots) can reveal electronic effects from the cyclohexane ring’s electron-donating methyl group .

Safety & Compliance

Q. What are the ethical guidelines for disposing of sulfonyl fluoride waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.